3-(2,4-Difluorophenyl)-5-methoxybenzoic acid
Description
3-(2,4-Difluorophenyl)-5-methoxybenzoic acid is an aromatic carboxylic acid derivative It features a benzoic acid core substituted with a 2,4-difluorophenyl group and a methoxy group
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-11-5-8(4-9(6-11)14(17)18)12-3-2-10(15)7-13(12)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHUCTHBOICSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689595 | |
| Record name | 2',4'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-51-9 | |
| Record name | 2',4'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorophenylboronic acid and 5-methoxybenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and uses a base such as potassium carbonate in a solvent like dimethylformamide.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely scale up the Suzuki-Miyaura coupling process, optimizing reaction conditions for higher yields and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-(2,4-Difluorophenyl)-5-methoxybenzaldehyde or 3-(2,4-Difluorophenyl)-5-methoxybenzoic acid.
Reduction: 3-(2,4-Difluorophenyl)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Difluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-(2,4-Difluorophenyl)-5-methoxybenzoic acid depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
3-(2,4-Difluorophenyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxybenzoic acid: Lacks the difluorophenyl group, which may reduce its potency in certain applications.
2,4-Difluorobenzoic acid: Lacks both the methoxy and additional phenyl groups, making it less complex.
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